3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Overview
Description
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is an organic compound with the molecular formula C12H12N2O2 It is characterized by the presence of a methoxy group, an imidazole ring, and a benzaldehyde moiety
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to various biochemical changes that result in their observed biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, contributing to their wide range of biological activities .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, which are likely the result of their interaction with their targets and their influence on various biochemical pathways .
Biochemical Analysis
Biochemical Properties
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . The compound’s interaction with CYP1A2 suggests that it may influence the metabolic pathways of substances processed by this enzyme. Additionally, this compound may interact with other cytochrome P450 enzymes, further affecting metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it may affect the expression of genes involved in oxidative stress responses and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with CYP1A2 results in the inhibition of this enzyme’s activity, affecting the metabolism of its substrates . Furthermore, the compound may influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as an inert atmosphere at 2-8°C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of various substrates . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in biochemical processes and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments . These interactions can influence the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 4-methylimidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.
Reduction: 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of new materials and as a building block in the synthesis of specialty chemicals
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the methoxy group, making it less versatile in certain chemical reactions.
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a methoxy group, which can significantly alter its chemical properties and reactivity.
Uniqueness
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of both a methoxy group and an imidazole ring, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions and applications. This dual functionality makes it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
3-methoxy-4-(4-methylimidazol-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-6-14(8-13-9)11-4-3-10(7-15)5-12(11)16-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKLQDKQGVSJST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650733 | |
Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870837-18-6 | |
Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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